

# DFT Analysis of High-Valent Alkylidyne Reaction Mechanisms: A Comparative Overview

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Compound of Interest		
Compound Name:	methylidynetantalum	
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A scarcity of specific DFT analyses on **methylidynetantalum** necessitates a comparative look at analogous molybdenum and tungsten systems to understand the reaction mechanisms of high-valent early transition metal alkylidyne complexes. While detailed computational studies on the reaction mechanisms of **methylidynetantalum** ([Ta=CH]) complexes are not readily available in the current body of scientific literature, a wealth of research exists for isoelectronic d0 molybdenum (Mo) and tungsten (W) alkylidyne complexes. These complexes are renowned for their role in alkyne metathesis, a powerful carbon-carbon triple bond forming reaction. This guide provides a comparative overview of the DFT analysis of reaction mechanisms for these analogous systems, offering insights that can be extrapolated to the potential reactivity of **methylidynetantalum**.

The predominant reaction mechanism for alkyne metathesis catalyzed by these high-valent alkylidyne complexes is the [2+2] cycloaddition pathway, which proceeds through a metallacyclobutadiene intermediate. DFT calculations have been instrumental in elucidating the energetics and geometries of the species involved in the catalytic cycle.

# **Comparative Data on Key Intermediates**

DFT calculations provide crucial geometric parameters for the intermediates in the alkyne metathesis catalytic cycle. The following table summarizes key bond lengths for representative molybdenum and tungsten metallacyclobutadiene (MCBD) intermediates, which are formed from the [2+2] cycloaddition of an alkyne to the metal alkylidyne.



Complex Type	M-Cα (Å)	M-Cβ (Å)	Cα-Cβ (Å)	Сβ-Сβ' (Å)
Molybdenum MCBD	1.95 - 2.05	2.10 - 2.20	1.45 - 1.55	1.35 - 1.45
Tungsten MCBD	1.90 - 2.00	2.05 - 2.15	1.45 - 1.55	1.35 - 1.45

Note: The bond lengths are typical ranges derived from various DFT studies on differently substituted complexes and should be considered as illustrative.

# **Experimental and Computational Protocols**

The data presented in DFT studies of alkyne metathesis are derived from a combination of experimental synthesis and characterization, and computational modeling.

#### **Experimental Protocols**

The synthesis of high-valent alkylidyne complexes, such as the well-known Schrock-type catalysts, is typically carried out under inert atmospheres using Schlenk line or glovebox techniques due to their sensitivity to air and moisture. Characterization of these complexes and their reaction products involves a suite of analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:1H, 13C, and sometimes metal-specific NMR (e.g., 95Mo or 183W) are used to determine the structure and purity of the complexes.
- X-ray Crystallography: Provides precise three-dimensional structural information, including bond lengths and angles, which are crucial for validating computational models.
- Mass Spectrometry: Used to determine the molecular weight of the complexes and to identify reaction intermediates and products.

### **Computational (DFT) Protocols**

The theoretical investigation of reaction mechanisms typically involves the following computational steps:

 Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.



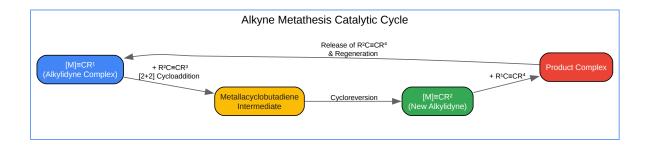
- Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
- Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
- Solvation Modeling: To simulate the reaction in a specific solvent, a continuum solvation model (e.g., PCM, SMD) is often employed.

Commonly used DFT functionals for these systems include B3LYP, M06, and PBE0, often with dispersion corrections (e.g., -D3). The choice of basis set is critical for accurately describing the metal and surrounding ligands, with split-valence basis sets like LANL2DZ for the metal and 6-31G(d,p) for other atoms being a common starting point.

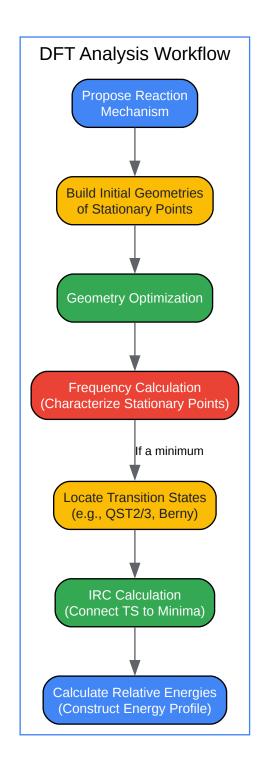
# **Visualizing the Catalytic Cycle**

The catalytic cycle for alkyne metathesis can be effectively visualized using a directed graph, illustrating the key steps of the reaction.









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